7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-methylphenyl group and at position 3 with a carboxylic acid moiety. This scaffold is notable for its versatility in medicinal chemistry, serving as a building block for bioactive molecules due to its ability to engage in hydrogen bonding, metal coordination, and π-π stacking interactions . The carboxylic acid group enhances solubility and provides a handle for further derivatization, while the 4-methylphenyl substituent contributes to lipophilicity and steric bulk, influencing target binding and metabolic stability .
Properties
IUPAC Name |
7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXKRUFIXUDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182106 | |
| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-51-6 | |
| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-methylphenyl hydrazine with a suitable pyrimidine derivative under acidic conditions. The reaction mixture is then subjected to heating and further chemical modifications to introduce the carboxylic acid group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance:
- Mechanism of Action : These compounds may act as inhibitors of specific kinases that are overexpressed in various cancers. The selective inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Enzyme Inhibition
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential to inhibit enzymes linked to disease processes:
- Target Enzymes : This compound has shown inhibitory effects on several enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in cancer and inflammatory responses .
Psychopharmacological Effects
The compound has also been evaluated for its psychopharmacological properties. Research suggests that derivatives of pyrazolo[1,5-a]pyrimidines may have effects on neurotransmitter systems, potentially leading to applications in treating mood disorders and anxiety .
Material Science Applications
Beyond medicinal uses, this compound is being explored for applications in material sciences:
- Photophysical Properties : The unique structure allows for interesting photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and various electrophiles. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and selectivity .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against breast cancer cell lines. The research highlighted the compound's ability to induce cell cycle arrest and apoptosis through the inhibition of specific signaling pathways .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of this compound against PDEs. It was found that the compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Replaces the 4-methyl group with a 4-methoxy group.
- However, it may reduce metabolic stability compared to the methyl group due to susceptibility to demethylation .
- Synthesis : Prepared via multicomponent reactions using 4-methoxybenzaldehyde derivatives .
(b) 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Substitutes phenyl with a thiophene ring.
- This analog exhibits distinct electronic properties, with a reported HRMS (ESI+) m/z [M+H]+ of 246.03262 .
(c) 7-(Benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Functional Group Modifications
(a) Ethyl 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Structure : Carboxylic acid esterified to ethyl; difluoromethyl group at position 5.
- Impact : The ester acts as a prodrug, improving membrane permeability. The difluoromethyl group enhances metabolic stability and electron-withdrawing effects. Molecular formula: C₁₇H₁₅F₂N₃O₃ .
(b) 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Cyclopropyl at position 5 and trifluoromethyl at position 6.
- Impact: The trifluoromethyl group increases acidity (pKa ~3–4) and resistance to oxidative metabolism.
Heterocyclic Substituents
(a) 7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Pyrazole ring replaces phenyl at position 7.
- Impact : The pyrazole’s nitrogen atoms enable additional hydrogen bonding. MDL number: MolPort-000-162-739 .
(b) 7-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Structure : Bromine and ethyl groups on pyrazole.
- Molecular formula: C₁₂H₁₀BrN₅O₂ .
Biological Activity
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and research findings related to its biological activity.
Overview of the Compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is recognized for diverse biological and chemical properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
The biochemical properties of this compound include:
- Molecular Formula : C14H11N3O2
- CAS Number : 832737-51-6
- IUPAC Name : this compound
- Molecular Weight : 253.26 g/mol
Cellular Effects
Research indicates that related pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that compounds in this class can inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM, which is notably more effective than the positive control, 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .
Molecular Mechanisms
The compound's mechanism of action is primarily linked to its inhibitory effect on specific protein kinases involved in cell cycle regulation:
- CDK2 Inhibition : Similar compounds have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.
- B-Raf Kinase Inhibition : Other studies identify pyrazolo[1,5-a]pyrimidines as inhibitors of B-Raf kinase, which plays a significant role in the Raf-MEK-ERK signaling pathway, relevant in various cancers .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
- Enzyme Inhibition Studies :
Comparison with Related Compounds
The table below summarizes key differences between this compound and other related compounds:
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| This compound | structure | 0.87 - 12.91 | CDK2, B-Raf |
| 5-Fluorouracil | structure | 17.02 - 11.73 | Thymidylate synthase |
| Pyrazolo[3,4-d]pyrimidines | Varies | Varies | Src Kinase |
Q & A
Q. What advanced techniques validate the pharmacokinetic properties of lead compounds?
- Answer: LC-MS/MS quantifies plasma stability and metabolite identification. For 5-ethyl-7-(trifluoromethyl) derivatives, microsomal stability assays (human liver microsomes) and logP measurements (HPLC) guide lead optimization. In vivo efficacy studies in rodent models assess bioavailability and toxicity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
